Aglycone Skeleton vs. Nogalamycin Group
Respinomycin A1 possesses a common aglycone skeleton that is distinct from the nogalamycin group of anthracyclines, as determined by LSPD experiments and NOESY [1]. The molecular formula of Respinomycin A1 is C51H72N2O20, which differs from Respinomycin A2 (C43H58N2O15), Respinomycin B (C35H43NO14), Respinomycin C (C36H45NO14), and Respinomycin D (C51H70N2O22) [2]. These structural differences indicate that Respinomycin A1 cannot be substituted with nogalamycin-class anthracyclines or even other respinomycin family members without altering the biological outcome.
| Evidence Dimension | Aglycone skeleton classification and molecular formula |
|---|---|
| Target Compound Data | Novel aglycone skeleton distinct from nogalamycin group; molecular formula C51H72N2O20 |
| Comparator Or Baseline | Nogalamycin group (different aglycone skeleton); Respinomycin A2 (C43H58N2O15), Respinomycin B (C35H43NO14), Respinomycin C (C36H45NO14), Respinomycin D (C51H70N2O22) |
| Quantified Difference | Qualitatively distinct skeleton classification; molecular formula differs by up to C16H29N difference in elemental composition vs. Respinomycin B |
| Conditions | Structure determination via 1H-1H COSY, 13C-1H COSY, HMBC spectra, LSPD experiments, and NOESY [1][2] |
Why This Matters
Procurement of Respinomycin A1 specifically is required for studies that depend on this novel aglycone architecture, as nogalamycin-group anthracyclines or other respinomycin analogs possess fundamentally different core structures that will produce distinct DNA binding and biological activity profiles.
- [1] Ubukata M, Uzawa J, Osada H, Isono K. Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation. J Antibiot (Tokyo). 1993 Jun;46(6):942-51. doi:10.7164/antibiotics.46.942. PMID: 8344876. View Source
- [2] Ubukata M, Osada H, Kudo T, Isono K. Respinomycins A1, A2 B, C and D, a novel group of anthracycline antibiotics. I. Taxonomy, fermentation, isolation and biological activities. J Antibiot (Tokyo). 1993 Jun;46(6):936-41. doi:10.7164/antibiotics.46.936. PMID: 8344875. View Source
